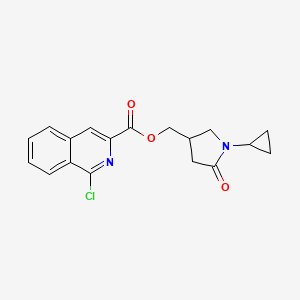

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

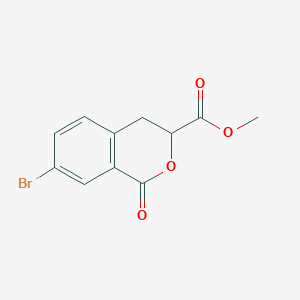

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H23N3O5S and its molecular weight is 465.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Cyclization Enhancements : Studies have explored the synthesis techniques involving cyclization reactions, such as the Pummerer-type cyclization, to create complex heterocyclic compounds. For example, research has shown how boron trifluoride diethyl etherate can enhance the cyclization process in synthesizing tetrahydroisoquinoline and tetrahydro-3H-3-benzazepine derivatives, highlighting the role of Lewis acids in facilitating these reactions (Saitoh et al., 2001).

Bioisosteric Replacements : The principle of bioisosteric replacements has been applied to modify the molecular structure of compounds to enhance their analgesic properties. For instance, replacing the benzyl phenyl ring in certain carboxamides with heterocyclic isosteres led to increased analgesic activity, demonstrating the potential of structural modifications in drug development (Ukrainets et al., 2016).

Antimicrobial Applications

Potential Antimicrobial Agents : Some compounds have been synthesized with the aim of exploring their antimicrobial properties. For example, quinazolinone and thiazolidinone derivatives have been evaluated for their in vitro antibacterial and antifungal activities, showcasing the potential of such compounds in addressing microbial resistance (Desai et al., 2011).

Photostabilization and Material Science

Photostabilization of Polymers : Research into thiophene derivatives has also highlighted their utility in the photostabilization of poly(vinyl chloride) (PVC), suggesting a role for these compounds in enhancing the durability and lifespan of PVC materials through the mitigation of photodegradation (Balakit et al., 2015).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,4-dimethoxyphenethylamine with 2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of a carboxamide group.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Chloroform", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)" ], "Reaction": [ "3,4-dimethoxyphenethylamine is dissolved in DMF and cooled to 0°C.", "N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added to the solution and stirred for 30 minutes.", "2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is added to the reaction mixture and stirred for 24 hours at room temperature.", "The reaction mixture is filtered and the filtrate is concentrated under reduced pressure.", "The residue is dissolved in chloroform and washed with water and brine.", "The organic layer is dried over sodium sulfate and concentrated under reduced pressure.", "The resulting crude product is purified by column chromatography to obtain the desired product.", "The purified product is dissolved in chloroform and treated with HCl to obtain the hydrochloride salt.", "The hydrochloride salt is dissolved in water and treated with NaOH to obtain the free base.", "The free base is dissolved in diethyl ether and dried over sodium sulfate.", "The diethyl ether is evaporated under reduced pressure to obtain the final product." ] } | |

CAS No. |

1794811-24-7 |

Molecular Formula |

C24H23N3O5S |

Molecular Weight |

465.52 |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H23N3O5S/c1-31-20-8-5-15(12-21(20)32-2)9-10-25-22(28)16-6-7-18-19(13-16)26-24(30)27(23(18)29)14-17-4-3-11-33-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,28)(H,26,30) |

InChI Key |

YNMNCHSBJHECCZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=CS4)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2356880.png)

![7-ethyl-3,9-dimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2356884.png)

![6-(3-Methoxyphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2356886.png)

![3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-7-methoxy-2H-chromen-2-one](/img/structure/B2356887.png)

![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2356891.png)